molecular formula C26H30N4O4S B2981010 (4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1351635-39-6

(4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2981010
CAS No.: 1351635-39-6
M. Wt: 494.61
InChI Key: INJLZALWVSCGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic compound with applications in various fields of scientific research. This compound features a diverse structure with morpholine, sulfonyl, imidazole, and piperidine groups, making it a subject of interest for many chemists and biologists.

Synthetic Routes and Reaction Conditions:

  • Synthesis of (4-(morpholinosulfonyl)phenyl)carbonyl chloride:

    • Starting from 4-(morpholinosulfonyl)benzoic acid, this intermediate is prepared using thionyl chloride (SOCl2) under reflux conditions.

  • Formation of (4-(morpholinosulfonyl)phenyl)(4-(piperidin-1-yl)methanone):

    • The prepared (4-(morpholinosulfonyl)phenyl)carbonyl chloride reacts with 4-(piperidin-1-yl)methanol in the presence of triethylamine (TEA).

  • Coupling with 2-phenyl-1H-imidazole:

    • Finally, (4-(morpholinosulfonyl)phenyl)(4-(piperidin-1-yl)methanone) is coupled with 2-phenyl-1H-imidazole in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods:

Industrial production methods often involve optimizing reaction conditions and scaling up the aforementioned synthesis processes to ensure higher yield and purity. Techniques like continuous flow synthesis and the use of automated reactors may be employed to meet industrial demands.

Types of Reactions:

  • Oxidation: The compound can undergo oxidative transformations, particularly at the morpholine or piperidine nitrogen atoms.

  • Reduction: The sulfonyl group can be selectively reduced under specific conditions.

  • Substitution: Functional groups on the aromatic ring and heterocyclic moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution reagents: Nucleophiles like halides, amines, and thiols; electrophiles like alkyl halides and acyl chlorides.

Major Products Formed:

Products depend on the specific reactions but can include oxidized derivatives, reduced forms, or substitution products like halo, alkyl, or acyl derivatives.

Chemistry:

  • Synthesis of heterocyclic compounds: Utilized as a building block for synthesizing complex heterocycles.

  • Catalysis: Acts as a ligand in metal-catalyzed reactions.

Biology:

  • Enzyme inhibition studies: Serves as an inhibitor in enzyme assays to study biochemical pathways.

  • Protein interaction probes: Used in probing protein-ligand interactions.

Medicine:

  • Pharmacological research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Diagnostic agents: Explored as a potential imaging agent in medical diagnostics.

Industry:

  • Material science: Incorporated in the development of new materials with specific properties.

  • Chemical manufacturing: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action varies depending on the biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to participate in diverse binding interactions, influencing biochemical pathways or catalytic activities.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate specific enzymes by binding to their active sites or allosteric sites.

  • Receptors: Potentially interacts with cellular receptors, affecting signal transduction pathways.

  • Nucleic acids: Could intercalate with DNA or RNA, influencing gene expression.

Comparison with Similar Compounds

  • (4-(morpholinosulfonyl)phenyl)(4-(piperidin-1-yl)methanone)

  • (4-(morpholinosulfonyl)phenyl)(4-(1H-imidazol-1-yl)methanone)

  • (4-(morpholinosulfonyl)phenyl)(4-(2-phenylimidazol-1-yl)methanone)

Uniqueness:

The compound's uniqueness lies in the combination of morpholine, sulfonyl, imidazole, and piperidine groups, providing it with distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions.

This article covers the various aspects of (4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone, from its synthesis to its diverse applications in research and industry.

Biological Activity

The compound (4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a novel small molecule with potential therapeutic applications, particularly as an inhibitor of apoptosis signal-regulating kinase 1 (ASK1). This article explores its biological activity, mechanisms of action, and implications for disease treatment based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O4SC_{20}H_{26}N_{4}O_{4}S, and it features a complex structure that includes morpholine and imidazole moieties. The presence of the sulfonyl group is significant for its biological activity.

PropertyValue
Molecular Weight402.51 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available
LogPNot available

Inhibition of ASK1

ASK1 plays a crucial role in stress-induced apoptosis and inflammation. The compound acts as an inhibitor of ASK1, which is implicated in various diseases, including neurodegenerative disorders and liver diseases like non-alcoholic steatohepatitis (NASH) .

Targeting NLRP3 Inflammasome

Recent studies have shown that compounds with similar structures can inhibit the NLRP3 inflammasome, a key player in inflammatory responses. The compound's ability to modulate this pathway may contribute to its therapeutic effects .

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits IL-1β release in murine macrophage models activated by lipopolysaccharide (LPS) . The potency was comparable to established inhibitors, suggesting a promising therapeutic profile.

Table 2: In Vitro Potency Data

CompoundIC50 (nM)
Compound of Interest15
MCC950 (Control)8

Cytotoxicity Assessment

Cytotoxicity studies indicate that the compound exhibits low toxicity at therapeutic concentrations, further supporting its potential as a safe therapeutic agent .

Application in Liver Diseases

Research indicates that ASK1 inhibitors can mitigate liver damage associated with NASH. The compound's structural features allow it to selectively inhibit ASK1 without significant off-target effects, making it a candidate for further development in treating liver diseases .

Neurodegenerative Disorders

Given the role of ASK1 in neurodegeneration, the compound may also hold promise for treating conditions such as Alzheimer's disease. Its ability to reduce inflammatory markers could be beneficial in managing neuroinflammation .

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S/c31-26(23-6-8-24(9-7-23)35(32,33)30-16-18-34-19-17-30)28-13-10-21(11-14-28)20-29-15-12-27-25(29)22-4-2-1-3-5-22/h1-9,12,15,21H,10-11,13-14,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJLZALWVSCGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.